2-Acetylbenzamide
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Overview
Description
2-Acetylbenzamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzamide, where an acetyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbenzamide can be synthesized through several methods. One common method involves the reaction of benzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the direct condensation of benzoic acid and acetic anhydride. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydroxylamine hydrochloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Acetylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Acetylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Benzamide: The parent compound of 2-Acetylbenzamide, used in various chemical syntheses.
N-Acetylbenzamide: Another derivative with similar properties but different reactivity.
2-Acetylbenzoic acid: A related compound with an additional carboxyl group.
Uniqueness: this compound is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
25851-21-2 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-acetylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3,(H2,10,12) |
InChI Key |
PKDWAUXITAOJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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